molecular formula C10H6N4O2 B3101934 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 140455-60-3

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

Cat. No. B3101934
CAS RN: 140455-60-3
M. Wt: 214.18 g/mol
InChI Key: QBKBTZARDLEVFB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a chemical compound . It has been studied as an inhibitor of protein kinase CK2 . The derivatives of this compound have been found to inhibit CK2 with IC50 in the range from 0.65 to 18.2mM .


Synthesis Analysis

Tetrazolo[1,5-a]quinoline derivatives can be synthesized by several methods . One method involves the reaction of 2-chloroquinoline with sodium azide . Another method involves diazotization of 2-hydrazinylquinoline derivatives . A third method involves intramolecular cyclocondensation of 2-azidoarylidenes .


Molecular Structure Analysis

The this compound molecule contains a total of 24 bonds . There are 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Tetrazolo[1,5-a]quinoline derivatives have been found to exhibit various chemical reactions . For example, tetrazolo[1,5-a]quinoline-4-carbaldehyde, 5-chlorotetrazolo[1,5-a]quinoline, 4-(chloromethyl)tetrazolo[1,5-a]quinoline, tetrazolo[1,5-a]quinoline-4-carboxylic acid, and 5-azidotetrazolo[1,5-a]quinoline have been discussed for their chemical reactions .


Physical And Chemical Properties Analysis

The average mass of this compound is 214.180 Da and the mono-isotopic mass is 214.049072 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

Tetrazolo[1,5-a]quinoline derivatives, including tetrazolo[1,5-a]quinoline-5-carboxylic acid, are synthesized through various methods such as the reaction of 2-chloroquinoline with sodium azide, diazotization of 2-hydrazinylquinoline derivatives, and intramolecular cyclocondensation of 2-azidoarylidenes. These derivatives have shown a range of chemical reactions and possess pharmacological activities, leading to their exploration in scientific research for further chemical and biological applications (Khidre, Ameen, & Salem, 2020).

Antimicrobial and Anti-inflammatory Applications

Several studies have highlighted the potential of tetrazolo[1,5-a]quinoline derivatives as promising scaffolds for the development of new antimicrobial and anti-inflammatory agents. For instance, specific derivatives synthesized from tetrazolo[1,5-a]quinoline-4-carboxaldehyde showed significant anti-inflammatory and antimicrobial activities, indicating their utility in designing novel therapeutics for treating inflammation and bacterial infections (Bekhit, El-Sayed, Aboulmagd, & Park, 2004); (El-Sayed et al., 2004).

Antitumor Activities

The search for new antitumor agents has led to the exploration of tetrazolo[1,5-a]quinoline derivatives, with studies demonstrating their potential in inhibiting human tumor cell lines. This suggests that these compounds could serve as a basis for developing potent antimicrobials and antitumor agents, providing a new avenue for cancer therapy research (Antypenko et al., 2012).

Novel Synthetic Approaches

Research has also focused on innovative synthetic methods for creating tetrazolo[1,5-a]quinoline derivatives, including microwave-assisted synthesis and multicomponent reactions. These approaches offer efficient and environmentally friendly routes to synthesize these compounds, facilitating their exploration in medicinal chemistry and drug design (Mungra et al., 2012); (Unnamatla et al., 2016).

Future Directions

The development of new effective inhibitors of CK2, such as Tetrazolo[1,5-a]quinoline-5-carboxylic acid, is still actual . This is because CK2 is associated with the development of various diseases and is used by many viruses for phosphorylation of their own proteins .

properties

IUPAC Name

tetrazolo[1,5-a]quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBTZARDLEVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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